molecular formula C14H10N2O B138202 1-(2-Naphthoyl)imidazole CAS No. 141903-34-6

1-(2-Naphthoyl)imidazole

Cat. No.: B138202
CAS No.: 141903-34-6
M. Wt: 222.24 g/mol
InChI Key: FEYNPDBWOXBMOB-UHFFFAOYSA-N
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Description

1-(2-Naphthoyl)imidazole is an organic compound with the molecular formula C14H10N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms The compound is characterized by the presence of a naphthoyl group attached to the imidazole ring

Mechanism of Action

Target of Action

1-(2-Naphthoyl)imidazole is a derivatizing agent primarily used for alcohols and amines . The primary targets of this compound are therefore alcohols and amines present in various biochemical systems. These targets play crucial roles in numerous biological processes, including neurotransmission, protein synthesis, and metabolic pathways .

Mode of Action

As a derivatizing agent, it likely interacts with its targets (alcohols and amines) through chemical reactions that modify these molecules, enhancing their detectability or altering their chemical properties . This interaction may result in changes to the structure and function of the target molecules, potentially influencing their roles within their respective biochemical systems .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the alcohols and amines it interacts with. Given the wide variety of roles these molecules play in biological systems, the compound could potentially influence numerous pathways. Without specific information on the targets within a given system, it is challenging to summarize the affected pathways and their downstream effects .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the administered dose reaches its targets and how long it remains active within the system .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific alcohols and amines it interacts with. As a derivatizing agent, it could alter the chemical properties of these targets, potentially affecting their function and the overall behavior of the biochemical systems they are part of .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, certain conditions might enhance or inhibit its ability to interact with its targets, or affect its stability, potentially altering its effectiveness .

Biochemical Analysis

Biochemical Properties

1-(2-Naphthoyl)imidazole interacts with various biomolecules in biochemical reactions. It is primarily used as a derivatizing agent for alcohols and amines

Molecular Mechanism

It is known to exert its effects at the molecular level through its role as a derivatizing agent for alcohols and amines

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Naphthoyl)imidazole can be synthesized through various methods. One common approach involves the reaction of 2-naphthoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthoyl)imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of naphthyl alcohol derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Naphthoic acid derivatives.

    Reduction: Naphthyl alcohol derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-(2-Naphthoyl)imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its ability to mimic certain biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

    1-(2-Naphthyl)imidazole: Similar structure but lacks the carbonyl group.

    2-(2-Naphthoyl)imidazole: The naphthoyl group is attached at a different position on the imidazole ring.

    1-(1-Naphthoyl)imidazole: The naphthoyl group is attached to a different position on the naphthalene ring.

Uniqueness: 1-(2-Naphthoyl)imidazole is unique due to the specific positioning of the naphthoyl group, which influences its chemical reactivity and interaction with biological targets. This positioning allows for distinct π-π interactions and hydrogen bonding patterns, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

imidazol-1-yl(naphthalen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14(16-8-7-15-10-16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYNPDBWOXBMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357434
Record name 1-(2-Naphthoyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141903-34-6
Record name 1-(2-Naphthoyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Naphthoyl)imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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